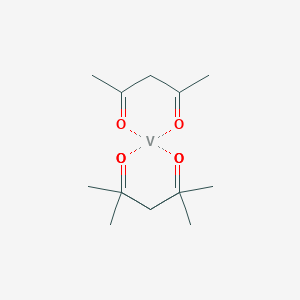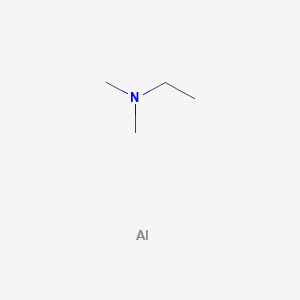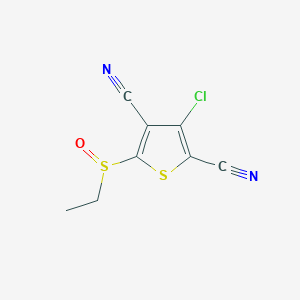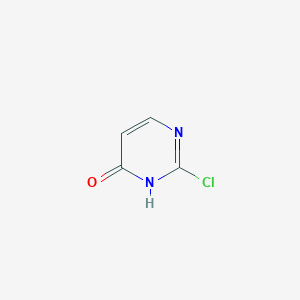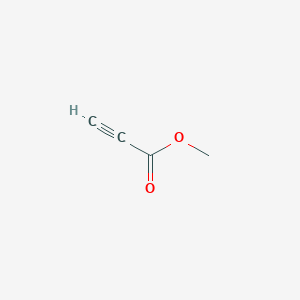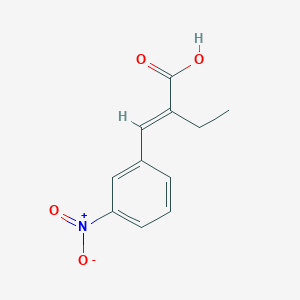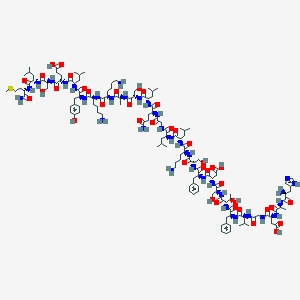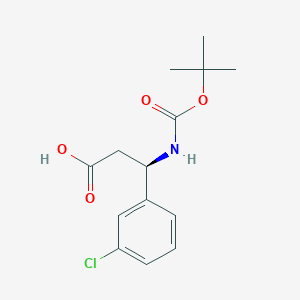
(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid often involves multiple steps including esterification, protection of amine and thiol groups, and selective alkylation. For instance, an analogous compound, (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, was synthesized from L-cystine with an overall yield of 67% through three steps, showcasing the complexity and efficiency of such synthetic routes (Qin et al., 2014).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Remediation
Chlorophenols and Environmental Toxicity
Chlorophenols, including various chlorinated phenolic compounds, have been studied for their environmental persistence and toxic effects. Research has focused on their behavior in soil and water, elucidating mechanisms of sorption and degradation. These studies are crucial for understanding the environmental fate of similar chlorinated organic compounds and developing strategies for mitigating their impact (Werner, Garratt, & Pigott, 2012).
Biodegradation and Wastewater Treatment
There is significant interest in the biodegradation pathways and treatment options for wastewater containing chlorophenols and related compounds. Understanding these pathways is essential for designing effective wastewater treatment processes that can handle such toxic pollutants (Goodwin, Carra, Campo, & Soares, 2018).
Chemical Synthesis and Analysis
Synthetic Applications
Research into the synthesis and structural properties of compounds related to chlorophenols has revealed insights into potential synthetic routes and applications. These findings can inform the development of new materials and chemicals with a variety of industrial and pharmaceutical applications (Issac & Tierney, 1996).
Analytical Techniques
Studies have also focused on developing and refining analytical techniques, such as chromatography, to detect and quantify chlorophenols and similar compounds in various matrices. These methods are vital for environmental monitoring, food safety, and pharmaceutical quality control (Jandera, 2011).
Health and Safety
- Toxicological Assessment: The toxicological profiles of chlorophenols and their derivatives have been extensively reviewed, with studies highlighting potential health risks and mechanisms of toxicity. Such assessments are critical for establishing safe exposure levels and for the regulatory oversight of these compounds (Jarboe, Royce, & Liu, 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, providing instructions for handling and disposal .
Eigenschaften
IUPAC Name |
(3R)-3-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUKZORPLJUWTF-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

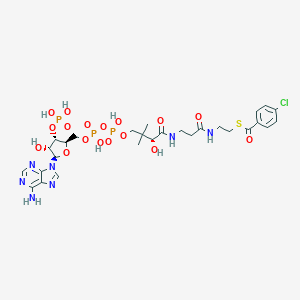
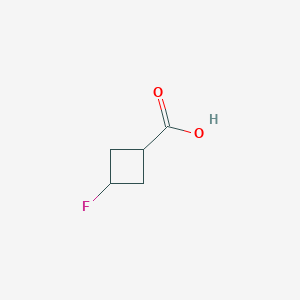
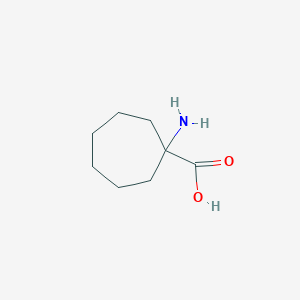
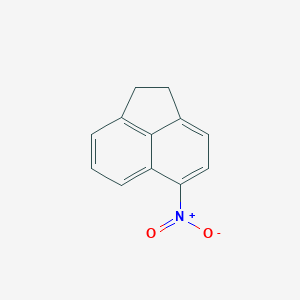
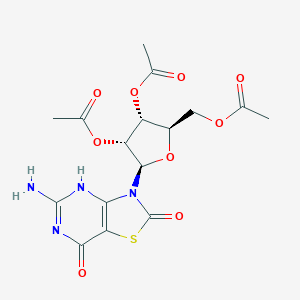
![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)
